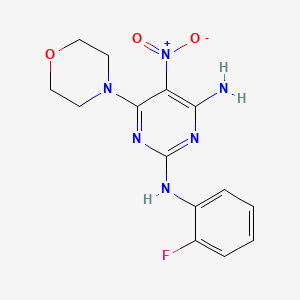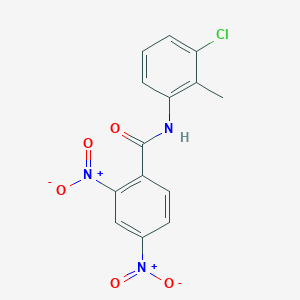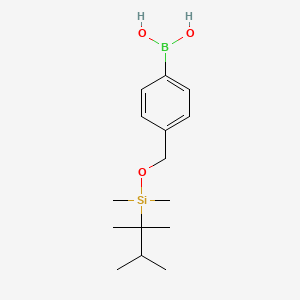![molecular formula C20H19ClN4O4S2 B14141619 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide CAS No. 929971-70-0](/img/structure/B14141619.png)
1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Formation of the Piperidine Ring: This can be synthesized through various methods, including the reduction of pyridine derivatives.
Coupling Reactions: The final compound is formed by coupling the benzothiazole and piperidine derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide: Similar structure but with different substituents.
Benzothiazole Derivatives: Compounds with the benzothiazole ring system, often investigated for their biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, used in various medicinal chemistry applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can confer unique biological activities and chemical reactivity.
Propriétés
Numéro CAS |
929971-70-0 |
|---|---|
Formule moléculaire |
C20H19ClN4O4S2 |
Poids moléculaire |
479.0 g/mol |
Nom IUPAC |
1-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzothiazole-6-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O4S2/c21-14-2-4-15(5-3-14)31(28,29)24-20-23-16-6-1-13(11-17(16)30-20)19(27)25-9-7-12(8-10-25)18(22)26/h1-6,11-12H,7-10H2,(H2,22,26)(H,23,24) |
Clé InChI |
RJYUHYLGWGUMKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B14141546.png)
![(2E)-2-[1-(4-ethyl-5-oxotetrahydrofuran-2-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14141547.png)


![(Z)-ethyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14141563.png)
![N'-[(1E,2E)-2-(2,2-dimethyl-6-phenyl-4H-1,3-dioxin-4-ylidene)ethylidene]pyridine-4-carbohydrazide](/img/structure/B14141565.png)

![1,3-Benzenedicarboxylic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B14141573.png)

![N'-[2-chloro-4-(1H-imidazol-5-yl)phenyl]-N-cyanomethanimidamide](/img/structure/B14141583.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-3,4-difluorobenzamide](/img/structure/B14141613.png)

